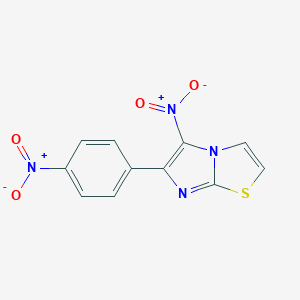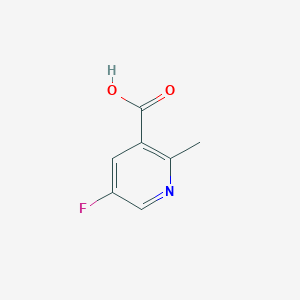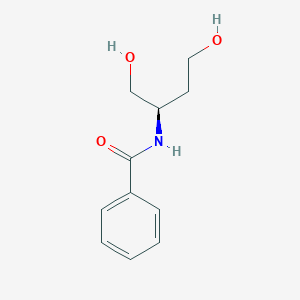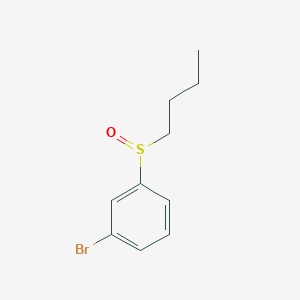
5-Fluoroisoindolin-1-one
Vue d'ensemble
Description
5-Fluoroisoindolin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs contre le carcinome gastrique
Les dérivés d'isoindolin-1-one, y compris la 5-Fluoroisoindolin-1-one, ont été étudiés comme inhibiteurs potentiels contre le carcinome gastrique . Ces composés ont été trouvés pour inhiber la phosphoinositol-3-kinase γ (PI3Kγ), qui est corrélée positivement avec le carcinome gastrique médié par les macrophages associés à la tumeur (TAM) . L'inhibition de PI3Kγ supprime le facteur de nécrose tumorale alpha (TNF-α) et l'interleukine-12 (IL-12) par l'activation de la voie AKT/mTOR, ce qui favorise le phénotype immunosuppresseur du TAM .
Synthèse pharmaceutique
Les hétérocycles de N-isoindoline-1,3-dione, qui comprennent la this compound, ont été utilisés dans la synthèse pharmaceutique . Ces composés ont gagné une attention significative en raison de leur réactivité chimique diversifiée et de leurs applications prometteuses .
Herbicides
Les hétérocycles de N-isoindoline-1,3-dione ont également été utilisés dans la synthèse d'herbicides . Leur structure chimique unique et leur réactivité les rendent appropriés pour cette application .
Colorants et teintures
Ces composés ont été utilisés dans la production de colorants et de teintures . Leur nature aromatique et la présence de groupes carbonyles aux positions 1 et 3 contribuent à leurs propriétés de production de couleur .
Additifs pour polymères
Les hétérocycles de N-isoindoline-1,3-dione ont été utilisés comme additifs dans les polymères
Safety and Hazards
The safety information for 5-Fluoroisoindolin-1-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mécanisme D'action
Target of Action
Isoindolin-1-ones, a class of compounds to which 5-fluoroisoindolin-1-one belongs, have been explored as potential inhibitors of cyclin-dependent kinase (cdk) in the context of anti-cancer drug discovery .
Mode of Action
Fluorouracil, a related compound, is known to bind to thymidylate synthase (ts) to form a covalently bound ternary complex, thereby interfering with dna synthesis
Biochemical Pathways
Non-coding rnas, which can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, have a central impact on the response of patients to fluorouracil
Pharmacokinetics
A study on isoindolin-1-ones as potential cdk7 inhibitors mentioned that the comprehensive pharmacokinetic parameters of their hits exhibited superior qualities to known cdk7 inhibitors . This suggests that this compound may have favorable pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
Given its potential role as a cdk inhibitor, it may have anti-proliferative effects on cancer cells
Analyse Biochimique
Biochemical Properties
5-Fluoroisoindolin-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues, which stabilizes the enzyme-inhibitor complex . This interaction is crucial for its potential anti-cancer properties, as CDK7 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce cell cycle arrest and promote apoptosis by inhibiting CDK7 . This inhibition disrupts cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, this compound can influence gene expression by modulating the activity of transcription factors regulated by CDK7. This compound also affects cellular metabolism by altering the metabolic flux through pathways dependent on CDK7 activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK7 . The binding of this compound to CDK7 involves hydrogen bonding interactions with key amino acid residues, leading to the stabilization of the enzyme-inhibitor complex . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates, which are essential for cell cycle progression. Consequently, this inhibition results in cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of CDK7 activity, leading to prolonged cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDK7 activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a CDK7 inhibitor. It interacts with enzymes and cofactors involved in the phosphorylation of CDK7 substrates . This interaction affects the metabolic flux through pathways dependent on CDK7 activity, leading to alterations in metabolite levels and cellular energy balance
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound is likely transported across cell membranes via passive diffusion due to its small molecular size and lipophilicity . Once inside the cell, it can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells are critical for its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK7 and other biomolecules involved in cell cycle regulation . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its inhibitory effects on CDK7 . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.
Propriétés
IUPAC Name |
5-fluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDELXKANYEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599920 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-80-5 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260666-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


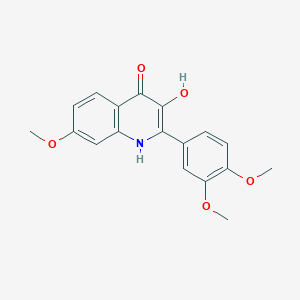


![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

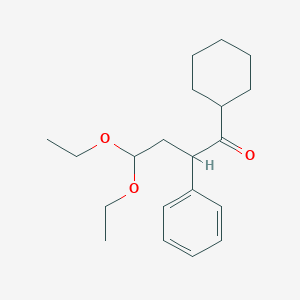
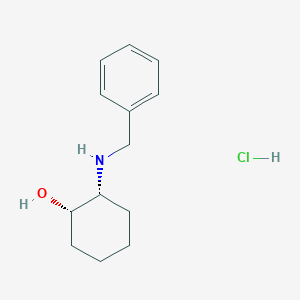

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)
